molecular formula C10H12INO3 B1313750 3-Iodo-L-tyrosine methyl ester CAS No. 70277-02-0

3-Iodo-L-tyrosine methyl ester

Cat. No.: B1313750
CAS No.: 70277-02-0
M. Wt: 321.11 g/mol
InChI Key: MBOJFMMTOKMYMT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-L-tyrosine methyl ester is a chemical compound with the molecular formula C10H12INO3. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of an iodine atom attached to the phenyl ring of the tyrosine moiety and a methyl ester group at the carboxyl end. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Scientific Research Applications

3-Iodo-L-tyrosine methyl ester has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

3-Iodo-L-tyrosine, a pathway inhibitor in the synthesis of the neurotransmitter dopamine, was used to determine the effects of decreased dopamine levels in social spacing of Drosophila melanogaster . This suggests potential future directions in the study of neurotransmitters and behavior.

Biochemical Analysis

Biochemical Properties

3-Iodo-L-tyrosine methyl ester plays a significant role in biochemical reactions, primarily as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound can modulate the levels of these neurotransmitters, impacting various physiological processes . Additionally, this compound interacts with other biomolecules such as transporters and binding proteins, influencing its distribution and activity within the body .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to alter dopamine levels in cells, which can affect cell signaling pathways, gene expression, and cellular metabolism . In studies involving Drosophila melanogaster, feeding the flies with this compound resulted in impaired dopamine signaling, which in turn affected learning and memory processes . This compound’s influence on cell function underscores its potential as a tool for studying neurotransmitter-related cellular mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine hydroxylase, inhibiting its activity and preventing the conversion of tyrosine to L-DOPA, a precursor of dopamine . This inhibition leads to decreased dopamine synthesis, which can have downstream effects on various physiological processes. Additionally, this compound may interact with other enzymes and proteins, further modulating its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its inhibitory effects on dopamine synthesis are acute and can be reversed by the administration of L-DOPA . The stability and degradation of this compound in vitro and in vivo are also important considerations, as these factors can influence its long-term effects on cellular function . Understanding these temporal dynamics is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tyrosine hydroxylase and modulate dopamine levels without causing significant adverse effects . At higher doses, it may lead to toxicity and other adverse effects, such as impaired motor function and altered behavior . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of catecholamines. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, influencing the levels of dopamine and other neurotransmitters . Additionally, this compound may affect metabolic flux and metabolite levels, further modulating its biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Studies have shown that it can be taken up by cells through amino acid transport systems and distributed to different tissues, including the brain and liver . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-L-tyrosine methyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the reaction of L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the para position of the phenyl ring. The resulting 3-iodo-L-tyrosine is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-L-tyrosine methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and organometallic compounds. Conditions typically involve the use of polar aprotic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or iodine can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include deiodinated tyrosine derivatives and reduced phenolic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-L-tyrosine: Similar to 3-Iodo-L-tyrosine methyl ester but lacks the methyl ester group.

    L-tyrosine methyl ester: Similar but lacks the iodine atom.

    3,5-Diiodo-L-tyrosine methyl ester: Contains an additional iodine atom at the meta position.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its utility in scientific studies .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJFMMTOKMYMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459640
Record name 3-Iodo-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70277-02-0
Record name 3-Iodo-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-L-tyrosine methyl ester
Reactant of Route 2
Reactant of Route 2
3-Iodo-L-tyrosine methyl ester
Reactant of Route 3
Reactant of Route 3
3-Iodo-L-tyrosine methyl ester
Reactant of Route 4
Reactant of Route 4
3-Iodo-L-tyrosine methyl ester
Reactant of Route 5
Reactant of Route 5
3-Iodo-L-tyrosine methyl ester
Reactant of Route 6
Reactant of Route 6
3-Iodo-L-tyrosine methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.